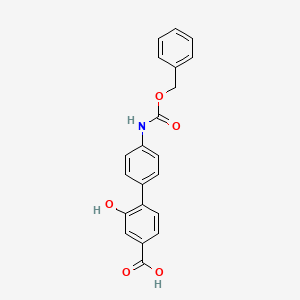
3-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cbz-Aminopheny)-5-fluorobenzoic acid (3-Cbz-5-FBA) is a fluorinated carboxylic acid that has recently been studied for its potential applications in scientific research. This compound has been found to be a useful tool for studying enzyme activity, protein-ligand interactions, and more.
科学的研究の応用
3-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% has been found to be a useful tool for studying enzyme activity, protein-ligand interactions, and more. It has been used in studies of enzyme inhibition, protein-ligand binding, and protein-protein interactions. It has also been used to study the effects of drugs on proteins and to study the structure and function of proteins. Additionally, 3-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% has been used to study the catalytic mechanisms of enzymes, the binding of substrates to enzymes, and the binding of inhibitors to enzymes.
作用機序
3-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% has been found to interact with proteins in a variety of ways. It binds to amino acid residues in proteins, forming covalent bonds with the side chains of the amino acids. It also binds to the active sites of enzymes, blocking their catalytic activity. Additionally, it can interact with the non-polar side chains of amino acids, forming hydrogen bonds and van der Waals interactions.
Biochemical and Physiological Effects
3-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, including proteases, kinases, and phosphatases. Additionally, it has been found to inhibit the binding of substrates to enzymes, and to inhibit the binding of inhibitors to enzymes. It has also been found to have effects on protein-protein interactions and protein-ligand interactions.
実験室実験の利点と制限
3-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic and can be used at low concentrations. However, it has several limitations. It has a relatively short half-life in solution, and is relatively expensive to synthesize. Additionally, it can be difficult to obtain in high purity.
将来の方向性
There are several potential future directions for 3-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95%. It could be used to study the effects of drugs on proteins, to study the structure and function of proteins, and to study the catalytic mechanisms of enzymes. Additionally, it could be used to study the binding of substrates to enzymes and the binding of inhibitors to enzymes. It could also be used to study protein-protein interactions and protein-ligand interactions. Finally, it could be used as a tool to study the effects of mutations on proteins.
合成法
3-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95% is synthesized through a three-step process involving the condensation of 4-chlorobenzaldehyde and aniline, the addition of a Grignard reagent, and the addition of fluoroacetic acid. The first step involves the condensation of 4-chlorobenzaldehyde and aniline, which yields 4-chlorobenzyl amine. The second step involves the addition of a Grignard reagent to the 4-chlorobenzyl amine, which yields 3-chlorobenzyl amine. The third step involves the addition of fluoroacetic acid to the 3-chlorobenzyl amine, which yields 3-(4-Cbz-Aminopheny)-5-fluorobenzoic acid, 95%.
特性
IUPAC Name |
3-fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO4/c22-18-11-16(10-17(12-18)20(24)25)15-6-8-19(9-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKFUNKRZMUUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413360.png)
![6-Chloro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413370.png)
![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413374.png)
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413376.png)
![4-Nitro-2-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413389.png)


![4-Chloro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413400.png)



![5-Nitro-3-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%](/img/structure/B6413428.png)

